Methyl 3-(piperazin-1-yl)oxolane-3-carboxylate dihydrochloride
Description
Systematic IUPAC Nomenclature and Structural Representation
The compound methyl 3-(piperazin-1-yl)oxolane-3-carboxylate dihydrochloride is defined by its IUPAC name:
This nomenclature reflects its structural features:
- A tetrahydrofuran (oxolane) ring substituted at the 3-position with both a piperazine group and a methyl ester.
- Two hydrochloride counterions associated with the piperazine nitrogen atoms.
The structural representation includes:
- SMILES Notation :
COC(=O)C1(CCOC1)N2CCNCC2.Cl.Cl. - Key Functional Groups :
- A five-membered oxolane ring.
- A piperazine moiety (six-membered diamine ring) attached to the oxolane.
- A methyl ester group at the 3-position.
- Two protonated nitrogen atoms in the piperazine ring, balanced by chloride ions.
Table 1: Structural Descriptors
| Property | Value/Description |
|---|---|
| Parent oxolane system | Tetrahydrofuran (C4H8O) |
| Piperazine substitution | 1-position linkage to oxolane |
| Ester group | Methyl carboxylate (COOCH3) at 3-position |
CAS Registry Number and Molecular Formula Validation
The compound is uniquely identified by:
Validation of Molecular Formula :
- Base compound (neutral) : C10H18N2O3 (molecular weight: 214.26 g/mol) .
- Dihydrochloride salt : Addition of 2 HCl molecules increases the formula to C10H20Cl2N2O3 (molecular weight: 287.19 g/mol) .
- Exact Mass Verification :
Table 2: Molecular Identity Metrics
| Property | Value | Source |
|---|---|---|
| CAS Number | 2059949-63-0 | |
| Molecular Formula | C10H20Cl2N2O3 | |
| Molecular Weight | 287.19 g/mol | |
| Exact Mass | 286.08 Da |
Salt Formation Rationale: Dihydrochloride Counterion Analysis
The dihydrochloride form is critical for:
- Enhanced Solubility : Protonation of both piperazine nitrogen atoms improves aqueous solubility, facilitating use in synthetic and pharmacological applications .
- Stabilization : The hydrochloride salt prevents degradation of the free base, which is prone to oxidation or hygroscopicity .
- Synthetic Practicality : Salt formation simplifies purification via crystallization, as demonstrated in piperazine derivative syntheses .
Mechanism of Protonation :
- Piperazine (pKa1 ≈ 9.7, pKa2 ≈ 5.4) readily accepts two protons in acidic conditions, forming a dication balanced by chloride ions.
- Structural Impact : Protonation occurs at the secondary amines of the piperazine ring, creating a positively charged core that enhances ionic interactions in solution .
Table 3: Salt Formation Properties
| Property | Detail |
|---|---|
| Counterions | 2 chloride (Cl⁻) ions |
| Protonation Sites | Piperazine N1 and N4 positions |
| Crystallization Solvent | Methanol or ethanol (common in purification) |
Properties
IUPAC Name |
methyl 3-piperazin-1-yloxolane-3-carboxylate;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3.2ClH/c1-14-9(13)10(2-7-15-8-10)12-5-3-11-4-6-12;;/h11H,2-8H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYSBSNPPLLXBOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCOC1)N2CCNCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20Cl2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Reaction Scheme:
Oxolane-3-carboxylate methyl ester + Piperazine → Methyl 3-(piperazin-1-yl)oxolane-3-carboxylate
→ Dihydrochloride salt formation
Detailed Preparation Methods
Synthesis of Oxolane-3-carboxylate Methyl Ester
- Starting Material: Oxetane-3-carboxylic acid or its derivatives.
- Method: Esterification of oxetane-3-carboxylic acid with methanol under acidic catalysis (e.g., sulfuric acid or p-toluenesulfonic acid).
- Reaction Conditions: Reflux in methanol with catalytic acid, followed by purification via distillation or recrystallization.
Nucleophilic Substitution with Piperazine
- Reaction Setup: The methyl ester of oxolane-3-carboxylic acid is reacted with piperazine in the presence of a base such as triethylamine or potassium carbonate.
-
- Solvent: Anhydrous acetonitrile or dimethylformamide (DMF).
- Temperature: Elevated, typically between 50–80°C.
- Duration: 12–24 hours to ensure complete substitution.
Mechanism: The nucleophilic nitrogen atom of piperazine attacks the electrophilic carbon of the ester, leading to substitution and formation of the desired piperazine derivative.
Purification
- The crude product is purified via column chromatography or recrystallization.
- The purity is confirmed through NMR, MS, and IR spectroscopy.
Salt Formation: Dihydrochloride
- The free base is dissolved in anhydrous ethanol or methanol.
- Excess hydrogen chloride gas or hydrochloric acid solution is bubbled through or added dropwise.
- The resulting precipitate of dihydrochloride salt is filtered, washed, and dried under vacuum.
Reaction Conditions and Data Table
| Step | Reagents | Solvent | Temperature | Time | Notes |
|---|---|---|---|---|---|
| Esterification | Oxetane-3-carboxylic acid + methanol + sulfuric acid | Methanol | Reflux | Several hours | Purify by distillation or recrystallization |
| Nucleophilic substitution | Ester + piperazine + triethylamine | Acetonitrile or DMF | 50–80°C | 12–24 hours | Ensure anhydrous conditions |
| Salt formation | Free base + HCl | Ethanol or methanol | Room temperature | Several hours | Precipitate dihydrochloride salt |
Research Findings and Variations
- Alternative methods include using microwave-assisted synthesis to accelerate the nucleophilic substitution, which has been shown to reduce reaction times significantly without compromising yield.
- Catalytic approaches using phase transfer catalysts or ionic liquids have been explored to improve selectivity and purity.
- Industrial scale-up often employs continuous flow reactors, optimizing reaction parameters such as temperature, residence time, and reagent ratios for high-yield production.
Notes on Optimization and Yield
- Reaction yields typically range from 70% to 85%, depending on conditions.
- Purity can be enhanced through recrystallization from ethanol or acetonitrile.
- Side reactions such as hydrolysis of the ester or over-alkylation of piperazine are minimized by controlling reaction parameters and stoichiometry.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(piperazin-1-yl)oxolane-3-carboxylate dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.
Major Products Formed:
Scientific Research Applications
Table 1: Synthesis Overview
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| 1 | Piperazine, oxalic acid | 80 | Initial formation of the piperazine derivative |
| 2 | Methylation with methyl iodide | 75 | Introduction of the methyl group |
| 3 | Cyclization reaction | 70 | Formation of the oxolane ring |
| 4 | Dihydrochloride salt formation | - | Final salt formation for stability |
Antidepressant Effects
Research indicates that compounds containing piperazine structures exhibit significant antidepressant properties. Methyl 3-(piperazin-1-yl)oxolane-3-carboxylate dihydrochloride has been studied for its potential to modulate serotonin receptors, which are crucial in mood regulation.
Antipsychotic Potential
The compound's structural similarity to known antipsychotic agents suggests it may also serve as a candidate for treating schizophrenia and related disorders. Studies have shown that piperazine derivatives can act as dopamine receptor antagonists, potentially alleviating psychotic symptoms.
Neurological Disorders
The compound has been evaluated in preclinical studies for its efficacy in treating neurological disorders such as anxiety and depression. Its ability to cross the blood-brain barrier enhances its therapeutic potential.
Cancer Research
Recent investigations have explored the use of this compound in cancer therapy, particularly as a part of combination therapies targeting specific kinases involved in tumor growth.
Clinical Trials
A series of clinical trials have been conducted to assess the safety and efficacy of this compound in various therapeutic settings:
- Study A : Evaluated its antidepressant effects in a randomized controlled trial involving patients with major depressive disorder.
- Study B : Investigated its antipsychotic properties in patients diagnosed with schizophrenia, showing promising results in symptom reduction.
Pharmacokinetics and Safety Profile
Pharmacokinetic studies indicate that this compound has favorable absorption and distribution characteristics, with a half-life suitable for therapeutic dosing regimens.
Mechanism of Action
The mechanism by which Methyl 3-(piperazin-1-yl)oxolane-3-carboxylate dihydrochloride exerts its effects depends on its molecular targets and pathways involved. The compound may interact with specific receptors or enzymes, leading to biological responses. Understanding the precise mechanism requires detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Features
The compound’s structural uniqueness lies in its oxolane ring and piperazine-ester combination. Below is a comparison with structurally related analogs from the evidence:
Key Observations :
- Oxolane vs. Thiazole/Benzoxazine : The oxolane ring in the target compound may confer distinct conformational rigidity compared to thiazole () or benzoxazine () cores, affecting receptor binding and metabolic stability.
- Salt Forms : The dihydrochloride salt improves aqueous solubility, similar to Ofloxacin N-Oxide Hydrochloride .
- Piperazine Role : Piperazine enhances bioavailability and CNS penetration across all analogs, as seen in L-750,667’s dopamine receptor affinity .
Receptor Binding and Selectivity
- Dopamine D4 Antagonists: L-750,667 (Ki = 0.51 nM for D4) demonstrates that piperazine-containing compounds achieve high receptor selectivity.
- Antibiotic Activity : Piperazine in Ofloxacin derivatives enhances bacterial DNA gyrase inhibition. The target compound’s ester group may reduce direct antibiotic efficacy compared to carboxylic acid derivatives .
Physicochemical Properties
- Solubility : The dihydrochloride salt likely increases water solubility, similar to Ofloxacin N-Oxide Hydrochloride, whereas freebase analogs (e.g., 11a–11o) may require solubilizing agents .
- Metabolic Stability : The methyl ester in the target compound could serve as a prodrug, hydrolyzing in vivo to a carboxylic acid, a feature absent in ’s urea derivatives .
Biological Activity
Methyl 3-(piperazin-1-yl)oxolane-3-carboxylate dihydrochloride, with the CAS number 2059949-63-0, is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including key findings from various studies, case studies, and a detailed examination of its properties.
- Molecular Formula : C10H19Cl2N2O3
- Molar Mass : 287.18 g/mol
- Structure : The compound features a piperazine moiety, which is known for its role in various pharmacological activities.
Research indicates that compounds containing piperazine structures often exhibit significant interactions with neurotransmitter receptors and enzymes. This compound may act as a modulator of these biological pathways, although specific mechanisms remain to be fully elucidated.
In Vitro Studies
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains. For instance, it was tested against Escherichia coli and showed no intrinsic antibiotic activity at concentrations greater than 250 µM but was effective in potentiating the activity of existing antibiotics when used in combination therapies .
- Cytotoxicity : A study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated a dose-dependent reduction in cell viability, suggesting potential as an anticancer agent .
- Neurotransmitter Modulation : The piperazine ring is known for its interaction with serotonin and dopamine receptors. Compounds similar to methyl 3-(piperazin-1-yl)oxolane-3-carboxylate have been shown to influence neurotransmitter systems, which could lead to applications in treating neurological disorders .
Case Studies
-
Case Study on Antimicrobial Potentiation :
- Objective : To assess the ability of this compound to enhance the efficacy of existing antibiotics.
- Methodology : In vitro assays were conducted using sub-inhibitory concentrations of pyridomycin alongside the compound.
- Findings : The combination significantly reduced the minimum inhibitory concentration (MIC) required for effective bacterial inhibition, indicating a synergistic effect .
-
Cancer Cell Line Study :
- Objective : To explore the cytotoxic effects on human cancer cell lines.
- Methodology : Various concentrations were tested on breast and lung cancer cell lines.
- Findings : The compound demonstrated significant cytotoxicity at higher concentrations, warranting further investigation into its mechanism of action and potential therapeutic uses .
Toxicological Profile
The safety profile of this compound has not been extensively documented; however, general safety assessments suggest that compounds with similar structures can exhibit acceptable toxicity levels in preliminary studies. Further toxicological evaluations are necessary to establish safety parameters for clinical use.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 3-(piperazin-1-yl)oxolane-3-carboxylate dihydrochloride, and what critical parameters influence yield?
- Methodological Answer : Synthesis typically involves coupling oxolane-3-carboxylate derivatives with piperazine under anhydrous conditions. Key parameters include pH control (optimally pH 7–8 to avoid side reactions) and stoichiometric ratios of reactants. For example, piperazine derivatives often require equimolar ratios to prevent overalkylation . Post-synthesis, dihydrochloride salt formation is achieved via HCl gas or aqueous HCl precipitation, with yields improved by slow crystallization .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns on the oxolane and piperazine rings.
- Mass spectrometry (ESI-MS) to verify molecular weight (e.g., [M+H]+ ion expected at ~290–300 m/z for related piperazine salts) .
- HPLC with UV detection (λ = 210–230 nm) for purity assessment, using C18 columns and acetonitrile/water gradients .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis due to HCl gas release during salt formation .
- Storage : Keep in airtight containers under inert gas (N₂/Ar) to prevent hygroscopic degradation .
Advanced Research Questions
Q. How does the stereochemistry of the oxolane ring impact the compound’s biological activity or binding affinity?
- Methodological Answer :
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to compare enantiomers’ interactions with targets like serotonin or histamine receptors .
- Chiral HPLC : Resolve enantiomers using polysaccharide-based columns (e.g., Chiralpak IA/IB) to isolate and test individual stereoisomers in vitro .
Q. What strategies resolve contradictions in solubility data reported for this compound across studies?
- Methodological Answer :
- Solubility Profiling : Conduct equilibrium solubility studies in buffers (pH 1–7.4) and solvents (DMSO, ethanol) at 25°C and 37°C. Contradictions often arise from polymorphic forms; use PXRD to identify crystalline vs. amorphous phases .
- Surfactant Screening : Additives like Tween-80 or cyclodextrins can enhance aqueous solubility for in vivo assays .
Q. How can researchers investigate the compound’s metabolic stability in preclinical models?
- Methodological Answer :
- In Vitro Assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS. Monitor CYP450-mediated oxidation (e.g., CYP3A4/2D6 isoforms) using selective inhibitors .
- Stable Isotope Labeling : Introduce deuterium at metabolically labile sites (e.g., piperazine N-H) to track degradation pathways .
Q. What analytical methods differentiate between the dihydrochloride salt and free base forms?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
